2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide
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Overview
Description
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorobenzyl group and a hydrazide linkage to a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperazine derivative: This involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to yield 4-(2-chlorobenzyl)piperazine.
Synthesis of the carbazole derivative: The carbazole moiety is synthesized through a series of reactions, including nitration, reduction, and alkylation, to introduce the ethyl group at the 9-position.
Condensation reaction: The final step involves the condensation of the piperazine derivative with the carbazole derivative in the presence of an appropriate hydrazide reagent to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Pharmacology: Research focuses on its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The piperazine ring and carbazole moiety are known to interact with various receptors and enzymes, modulating their activity. The compound may act as an inhibitor or activator of these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
- 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione
Uniqueness
The uniqueness of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H30ClN5O |
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Molecular Weight |
488.0 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C28H30ClN5O/c1-2-34-26-10-6-4-8-23(26)24-17-21(11-12-27(24)34)18-30-31-28(35)20-33-15-13-32(14-16-33)19-22-7-3-5-9-25(22)29/h3-12,17-18H,2,13-16,19-20H2,1H3,(H,31,35)/b30-18+ |
InChI Key |
JPVNNJHJXVEPGD-UXHLAJHPSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CN3CCN(CC3)CC4=CC=CC=C4Cl)C5=CC=CC=C51 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=O)CN3CCN(CC3)CC4=CC=CC=C4Cl)C5=CC=CC=C51 |
Origin of Product |
United States |
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